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2-Amino-5-iodobenzotrifluoride is an organic compound with the molecular formula C₇H₅F₃IN and a molecular weight of 287.02 g/mol. It features an amino group (-NH₂) and a trifluoromethyl group (-CF₃) attached to a benzene ring, along with an iodine atom at the 5-position. This compound is characterized by its unique structure that combines halogen and trifluoromethyl functionalities, which can significantly influence its chemical behavior and biological activity .
There is no scientific literature available on the mechanism of action of 2-Amino-5-iodobenzotrifluoride.
The chemical reactivity of 2-amino-5-iodobenzotrifluoride is primarily dictated by its functional groups. It can participate in various reactions, including:
Notably, the introduction of iodine into the molecule can lead to unique reactivity patterns compared to other halogenated derivatives, such as enhanced reactivity in nucleophilic aromatic substitution reactions .
The synthesis of 2-amino-5-iodobenzotrifluoride can be achieved through several methods:
2-Amino-5-iodobenzotrifluoride has potential applications in various fields:
Interaction studies involving 2-amino-5-iodobenzotrifluoride focus on its behavior in biological systems and chemical environments. Investigations typically assess:
Such studies are crucial for determining the safety and efficacy profiles necessary for pharmaceutical applications .
Several compounds share structural similarities with 2-amino-5-iodobenzotrifluoride, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Amino-3-iodobenzotrifluoride | 163444-17-5 | 0.91 | Different substitution pattern on benzene ring |
2-Iodo-5-(trifluoromethyl)aniline | 105202-02-6 | 0.91 | Contains a trifluoromethyl group |
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | 367-65-7 | 0.77 | Contains two trifluoromethyl groups |
1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | 0.76 | Iodine at different position |
1-Iodo-3-(trifluoromethyl)benzene | 401-81-0 | 0.76 | Similar fluorinated structure |
These compounds illustrate variations in substitution patterns and functional groups that can influence their reactivity and biological activity. The unique combination of amino and iodo functionalities in 2-amino-5-iodobenzotrifluoride sets it apart from these similar compounds, potentially offering distinct advantages in specific applications .
2-Amino-5-iodobenzotrifluoride (C7H5F3IN) is a valuable chemical intermediate with a molecular weight of 287.02 [1]. This compound features a trifluoromethyl group, an amino group, and an iodine atom strategically positioned on a benzene ring, making it a versatile building block for various chemical transformations [1] [2]. The following sections detail the synthetic approaches, focusing on halogenation pathways, transition-metal-mediated synthesis, and purification strategies for optimizing yield.
The synthesis of 2-amino-5-iodobenzotrifluoride primarily involves selective iodination of the appropriate aminobenzotrifluoride precursor [2]. Several halogenation pathways have been developed to achieve regioselective iodination of aromatic amines containing trifluoromethyl groups.
Direct iodination of 2-aminobenzotrifluoride represents one of the most straightforward approaches to synthesize 2-amino-5-iodobenzotrifluoride [2] [3]. This method typically employs molecular iodine (I2) in combination with an oxidizing agent to generate the electrophilic iodinating species that selectively attacks the aromatic ring at the position para to the amino group [4] [3].
A common direct iodination protocol involves the reaction of 2-aminobenzotrifluoride with iodine in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid [3] [5]. The reaction typically proceeds in an acidic medium, with the amino group directing the iodination predominantly to the para position (C-5) relative to itself [4] [3].
Table 1: Direct Iodination Conditions for 2-Aminobenzotrifluoride
Iodinating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (2-amino-5-iodo:others) |
---|---|---|---|---|---|
I2/H2O2 | Acetic acid | 45-50 | 2-3 | 64-75 | >95:5 |
I2/HIO3 | Ethanol | 25-30 | 3-4 | 70-80 | >90:10 |
I2/NaIO3/H2SO4 | Acetic acid | 60-70 | 1-2 | 75-85 | >95:5 |
KI/NaNO2/p-TsOH | Acetonitrile | 20-25 | 0.5-1 | 80-90 | >95:5 |
The regioselectivity of iodination is significantly influenced by the electronic effects of the trifluoromethyl group [6]. The strongly electron-withdrawing nature of the CF3 group deactivates the ortho and para positions relative to itself, while the electron-donating amino group activates the ortho and para positions relative to the amino group [6]. This electronic interplay typically results in preferential iodination at the C-5 position of 2-aminobenzotrifluoride [3] [6].
Another important halogenation pathway involves a two-step diazotization-iodination sequence, which is a variation of the classical Sandmeyer reaction [7] [8]. This approach begins with the diazotization of 2-aminobenzotrifluoride using sodium nitrite in an acidic medium to form a diazonium salt intermediate, followed by treatment with potassium iodide to introduce the iodine atom [7] [8] [9].
The diazotization-iodination sequence typically follows this general procedure:
Research has shown that the diazotization-iodination approach can be conducted in various media, including aqueous solutions, organic solvents, or even as paste reactions [10] [9]. A notable advancement in this field is the development of one-pot procedures that eliminate the need to isolate the diazonium salt intermediate, thereby improving the overall efficiency of the synthesis [10] [8] [9].
Table 2: Diazotization-Iodination Conditions for Aminobenzotrifluorides
Diazotization Agent | Iodination Agent | Medium | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
NaNO2/HCl | KI | H2O | 0-5, then 20-25 | 1-2 | 65-75 |
NaNO2/H2SO4 | KI | H2O | 0-5, then 20-25 | 1-2 | 70-80 |
NaNO2/p-TsOH | KI | CH3CN | 0-5, then 20-25 | 0.5-1 | 80-90 |
t-BuONO | KI/I2 | CH3CN | 20-25 | 1-2 | 75-85 |
The diazotization-iodination approach offers several advantages, including high regioselectivity and compatibility with various functional groups [7] [8]. However, it requires careful temperature control during the diazotization step to prevent decomposition of the diazonium salt intermediate [7] [9].
Transition metal catalysis has emerged as a powerful tool for the selective functionalization of aromatic compounds, including the synthesis of iodinated benzotrifluorides [11] [12]. These approaches often offer improved regioselectivity, milder reaction conditions, and broader substrate scope compared to traditional methods [13] [12].
Copper-catalyzed iodination represents one of the most extensively studied transition-metal-mediated approaches for the synthesis of iodinated aromatic compounds, including 2-amino-5-iodobenzotrifluoride [12] [14]. The copper catalyst typically facilitates the formation of an electrophilic iodinating species that selectively attacks the aromatic ring [12] [14].
A general copper-catalyzed iodination protocol involves the reaction of 2-aminobenzotrifluoride with an iodine source (such as molecular iodine, potassium iodide, or N-iodosuccinimide) in the presence of a copper catalyst (typically copper(I) or copper(II) salts) and an appropriate ligand [12] [14]. The reaction is often conducted in a polar solvent under mild conditions [12].
Research has shown that the nature of the copper salt, ligand, and reaction conditions significantly influences the efficiency and selectivity of the iodination process [12] [14]. For instance, copper(I) iodide in combination with 1,10-phenanthroline has been found to be particularly effective for the selective iodination of aminobenzotrifluorides [12].
Table 3: Copper-Catalyzed Iodination Conditions for Aminobenzotrifluorides
Copper Catalyst | Iodine Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
CuI | I2 | 1,10-phen | Dioxane | 80-100 | 4-6 | 70-80 |
Cu(OAc)2 | NIS | Pyridine | DMF | 60-80 | 2-4 | 75-85 |
CuCl | KI/I2 | TMEDA | CH3CN | 50-70 | 3-5 | 65-75 |
Cu(OTf)2 | NaI | Bipy | DMSO | 70-90 | 2-3 | 70-80 |
The mechanism of copper-catalyzed iodination typically involves the formation of a copper-iodine complex, which serves as the actual iodinating agent [12] [14]. This complex interacts with the aromatic substrate, leading to regioselective iodination [14]. The amino group in 2-aminobenzotrifluoride directs the iodination predominantly to the para position (C-5) through coordination with the copper catalyst [12] [14].
Palladium catalysis offers another versatile approach for the synthesis of iodinated benzotrifluorides [15] [16]. Unlike copper-catalyzed methods that typically involve direct iodination, palladium-catalyzed approaches often involve halogen exchange reactions or cross-coupling strategies [15] [16].
One notable palladium-catalyzed approach involves the iodination of brominated or chlorinated aminobenzotrifluorides through halogen exchange reactions [15] [16]. This method typically employs a palladium catalyst (such as Pd(OAc)2 or Pd2(dba)3) in combination with a phosphine ligand and an iodide source [16].
Research has demonstrated that palladium catalysis can offer several advantages for the synthesis of iodinated benzotrifluorides, including high selectivity, mild reaction conditions, and compatibility with various functional groups [15] [16]. However, these methods often require carefully optimized reaction conditions and specialized ligands to achieve high efficiency [16].
Table 4: Palladium-Catalyzed Approaches for the Synthesis of Iodinated Benzotrifluorides
Palladium Catalyst | Ligand | Iodine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Pd(OAc)2 | PPh3 | NaI | DMF | 100-120 | 8-12 | 60-70 |
Pd2(dba)3 | XPhos | KI | Dioxane | 80-100 | 6-10 | 65-75 |
Pd(PPh3)4 | - | CuI/NaI | NMP | 120-140 | 4-8 | 70-80 |
PdCl2(MeCN)2 | dppf | TBAI | DMF | 100-120 | 6-10 | 65-75 |
The mechanism of palladium-catalyzed iodination typically involves oxidative addition of the palladium catalyst to the aryl halide (bromide or chloride), followed by halogen exchange with the iodide source, and finally reductive elimination to yield the iodinated product [16]. This approach allows for the selective synthesis of iodinated benzotrifluorides under controlled conditions [15] [16].
The successful synthesis of high-purity 2-amino-5-iodobenzotrifluoride requires effective purification strategies and optimization of reaction conditions to maximize yield [17] [18]. Various approaches have been developed to address these challenges, focusing on both the purification of the final product and the optimization of the synthetic process [17] [19] [18].
Purification of 2-amino-5-iodobenzotrifluoride typically involves a combination of techniques to remove unreacted starting materials, side products, and inorganic impurities [17] [20]. The choice of purification method depends on the specific synthetic route and the nature of the impurities present [17] [20].
Common purification techniques include:
Recrystallization: This is often the method of choice for obtaining high-purity 2-amino-5-iodobenzotrifluoride [17] [18]. The compound can be recrystallized from appropriate solvent systems such as ethanol/water, ethyl acetate/hexane, or toluene [17] [18]. Multiple recrystallizations may be necessary to achieve high purity [18].
Column Chromatography: Silica gel chromatography using appropriate solvent systems (such as hexane/ethyl acetate or dichloromethane/methanol mixtures) is effective for separating 2-amino-5-iodobenzotrifluoride from closely related impurities [15] [18]. The polarity of the solvent system can be adjusted based on the specific impurity profile [18].
Extraction and Washing: Liquid-liquid extraction using organic solvents and aqueous solutions can effectively remove inorganic impurities and water-soluble byproducts [17] [20]. Acidic or basic washing steps may be incorporated to remove specific impurities based on their acid-base properties [17] [20].
Table 5: Purification Methods for 2-Amino-5-iodobenzotrifluoride
Purification Method | Solvent System | Conditions | Recovery (%) | Purity (%) |
---|---|---|---|---|
Recrystallization | EtOH/H2O | Cool to 0-5°C | 80-85 | >98 |
Recrystallization | EtOAc/Hexane | Cool to 0-5°C | 75-80 | >99 |
Column Chromatography | Hexane/EtOAc (9:1) | Silica gel | 85-90 | >99 |
Extraction | DCM/H2O | pH 7-8 | 90-95 | >95 |
Extraction | EtOAc/HCl (0.1M) | pH 2-3 | 85-90 | >97 |
Research has shown that the choice of purification method significantly impacts both the yield and purity of the final product [17] [18]. For instance, while recrystallization typically provides higher purity, it often results in lower recovery compared to chromatographic methods [18]. Therefore, the purification strategy should be carefully selected based on the specific requirements of the application [17] [18].
Optimizing the yield of 2-amino-5-iodobenzotrifluoride synthesis involves careful control of reaction parameters and consideration of various factors that influence the efficiency of the process [19] [18]. Several strategies have been developed to enhance the yield and selectivity of the synthetic methods discussed earlier [19] [18].
Key yield optimization strategies include:
Table 6: Effect of Reaction Parameters on Yield in Direct Iodination
Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
DMF | 60 | 2 | 88 |
ACN | 60 | 2 | 41 |
DMSO | 60 | 2 | 4 |
THF | 60 | 2 | 38 |
MeOH | 60 | 2 | <1 |
Table 7: Effect of Additives on Yield in Direct Iodination (DMF solvent, room temperature)
Additive | Amount (equiv.) | Yield (%) |
---|---|---|
None | - | 23 |
Zinc acetate | 0.01 | 41 |
CH3SO3H | 0.01 | 47 |
Et3N | 1.0 | 40 |
TBAF | 0.01 | 35 |
H2O | 0.5 mL | 50 |
Table 8: Comparison of Conventional Heating vs. Microwave Irradiation
Iodination Method | Heating Method | Temperature (°C) | Time | Yield (%) |
---|---|---|---|---|
I2/H2O2 | Conventional | 45-50 | 2-3 h | 64-75 |
I2/H2O2 | Microwave | 45-50 | 10-15 min | 60-70 |
I2/HIO3 | Conventional | 25-30 | 3-4 h | 70-80 |
I2/HIO3 | Microwave | 25-30 | 15-20 min | 65-75 |
The thermodynamic properties of 2-Amino-5-iodobenzotrifluoride reveal distinctive characteristics that define its physical state and thermal behavior under various conditions.
Current literature indicates that the melting point of 2-Amino-5-iodobenzotrifluoride remains unreported in available databases and research publications [1] [2] [3]. Multiple chemical suppliers and databases consistently list this parameter as "not available" or "nan" [3] [4] [5], suggesting that systematic thermal analysis of this compound has not been comprehensively documented. This absence of melting point data may be attributed to the compound's specific handling requirements and its relative scarcity in commercial applications.
The boiling point of 2-Amino-5-iodobenzotrifluoride has been determined to be 262°C at standard atmospheric pressure [4] [6]. This relatively high boiling point is consistent with the molecular structure, which contains heavy iodine substitution and strong intermolecular interactions facilitated by the amino functional group. The elevated boiling point indicates significant intermolecular forces and suggests the compound possesses considerable thermal stability under normal atmospheric conditions.
Additional thermodynamic parameters include a density of 1.948 g/cm³ [4] and a flash point of 112°C [4], further characterizing the compound's physical properties. The molecular weight of 287.02 g/mol [2] [7] contributes to its relatively high boiling point compared to similar aromatic compounds without heavy halogen substitution.
Property | Value | Reference |
---|---|---|
Melting Point | Not available | [1] [2] [3] |
Boiling Point | 262°C | [4] [6] |
Density | 1.948 g/cm³ | [4] |
Flash Point | 112°C | [4] |
Molecular Weight | 287.02 g/mol | [2] [7] |
The solubility profile of 2-Amino-5-iodobenzotrifluoride demonstrates distinct patterns that reflect its chemical structure and polarity characteristics.
2-Amino-5-iodobenzotrifluoride exhibits minimal solubility in water [1], which is consistent with its predominantly hydrophobic aromatic structure combined with the lipophilic trifluoromethyl group. The presence of the amino group, while providing some polar character, is insufficient to overcome the hydrophobic contributions from the iodine and trifluoromethyl substituents.
The compound demonstrates excellent solubility in various organic solvents, reflecting its organic nature and moderate polarity. Specifically, 2-Amino-5-iodobenzotrifluoride is soluble in methanol [8] , indicating compatibility with polar protic solvents. The compound also shows good solubility in ethanol and dichloromethane [10], suggesting broad compatibility with both polar and moderately polar organic solvents.
Research indicates that related amino-iodobenzotrifluoride compounds are generally well-soluble in organic solvents [10], with specific compatibility observed in dimethylformamide, tetrahydrofuran, and dioxane [11]. This solubility pattern is particularly relevant for synthetic applications where the compound serves as an intermediate in organic synthesis.
The solubility behavior extends to various reaction solvents commonly used in organic synthesis. Studies have shown that similar trifluoromethylated aniline derivatives demonstrate good solubility in dimethylacetamide [12] and dimethyl sulfoxide [12], making these solvents suitable for reactions involving 2-Amino-5-iodobenzotrifluoride.
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [1] |
Methanol | Soluble | [8] |
Ethanol | Soluble | [10] |
Dichloromethane | Soluble | [10] |
Dimethylformamide | Soluble | [11] |
Tetrahydrofuran | Soluble | [11] |
Dioxane | Soluble | [11] |
The environmental stability of 2-Amino-5-iodobenzotrifluoride is characterized by specific requirements for optimal storage and handling conditions.
Under standard ambient conditions, 2-Amino-5-iodobenzotrifluoride demonstrates chemical stability at room temperature [13]. The compound remains stable under proper storage conditions [14], indicating that normal temperature fluctuations do not significantly affect its chemical integrity. However, the compound's thermal stability is limited by its flash point of 112°C [4], above which special precautions are required.
The compound exhibits sensitivity to light exposure [7] [15], necessitating storage in dark conditions to prevent photochemical degradation. This light sensitivity is common among iodinated aromatic compounds, where photolysis can lead to carbon-iodine bond cleavage and subsequent decomposition products.
2-Amino-5-iodobenzotrifluoride requires storage under an inert atmosphere [7] [4] to prevent oxidation and other atmospheric reactions. The amino group is particularly susceptible to oxidation, which can lead to discoloration and chemical degradation. The compound should be kept in a sealed container to minimize exposure to atmospheric moisture and oxygen.
The compound should be kept in a dry environment [7] [4], as moisture can potentially lead to hydrolysis reactions or other degradation pathways. The combination of the amino group and the electron-withdrawing effects of the trifluoromethyl and iodine substituents creates a reactive environment that can be affected by atmospheric moisture.
Condition | Requirement | Reference |
---|---|---|
Storage Temperature | 2-8°C (refrigerated) | [7] [15] |
Light Exposure | Protect from light | [7] [15] |
Atmosphere | Inert atmosphere | [7] [4] |
Moisture | Keep dry | [7] [4] |
Thermal Stability | Stable under normal conditions | [13] |
Chemical Stability | Stable under proper conditions | [14] |